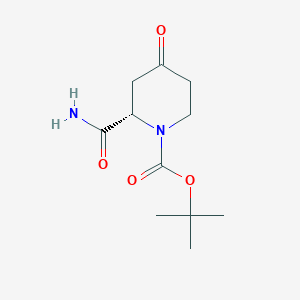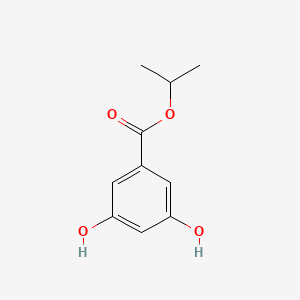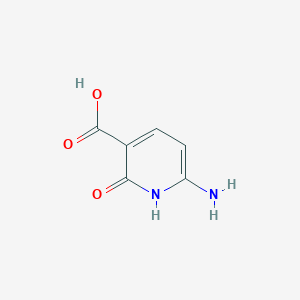
Cla 9C,11TR free fatty acid
Übersicht
Beschreibung
Cla 9C,11TR free fatty acid, also known as Ethyl (9Z,11E)-9,11-octadecadienoate, is a product in the category of Ethyl Esters . It is a versatile material used in scientific research and has unique properties that enable its application in various fields such as medicine, biochemistry, and agriculture.
Synthesis Analysis
The synthesis of Cla 9C,11TR free fatty acid involves a reaction with trimethylsilyldiazomethane (TMSD) to improve ionization efficiencies in the profiling of FFAs . The reaction is carried out by mixing the CLA methyl ester and MTAD in dichloromethane .Molecular Structure Analysis
The molecular structure of Cla 9C,11TR free fatty acid consists of a hydrocarbon chain with a carboxyl group . The hydrocarbon chain can further contain multiple double bonds, and be branched or linear, and may feature oxygen-containing substituents, such as hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving Cla 9C,11TR free fatty acid are complex and involve multiple steps. For instance, the profiling of FFAs in biological samples involves the use of liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization .Physical And Chemical Properties Analysis
Cla 9C,11TR free fatty acid is a liquid at room temperature . As the chain length of a fatty acid increases, their solubility in water decreases .Wissenschaftliche Forschungsanwendungen
Dietary Sources and Human Adipose Tissue
A study by Jiang, Wolk, and Vessby (1999) found that the intake of bovine milk fat is significantly correlated with the occurrence of CLA, specifically the 9-cis,11-trans-octadecadienoic acid (9c,11t-18:2), in human adipose tissue. This correlation highlights the importance of dietary sources in influencing the levels of this fatty acid in humans (Jiang, Wolk, & Vessby, 1999).
Absorption in Functional Foods
Fernie et al. (2004) explored the relative absorption of CLA, including the 9c,11t isomer, in different lipid forms (triacylglycerol, free fatty acid, fatty acid ethyl ester) when incorporated into a functional food. This study provides insights into the bioavailability of CLA in various forms, suggesting that CLA as triacylglycerol is the most suitable for functional food incorporation (Fernie et al., 2004).
Anticarcinogenic Properties
Lavillonnière et al. (2003) investigated the anticarcinogenic properties of the 9c,11t CLA isomer in experimental mammary carcinogenesis. Their findings indicate that this isomer, commonly found in the human diet, has significant anticarcinogenic effects in reducing tumor mass (Lavillonnière et al., 2003).
Effects on Cell Membrane in Leukemia Cells
A study by Agatha et al. (2004) compared the uptake of CLA isomers, including CLA(9c,11t), on leukemia cell lines. The research demonstrated that CLA isomers, particularly CLA(9c,11t), influence cell membrane composition and may have antiproliferative effects, suggesting potential therapeutic applications (Agatha et al., 2004).
Mammary Gland Morphogenesis and Cancer Risk
Ip et al. (1999) showed that CLA-enriched butter fat, predominantly comprising the c9,t11-isomer, alters mammary gland morphogenesis and reduces cancer risk in rats. This research suggests the potential of CLA in dairy products as a cancer preventive agent (Ip et al., 1999).
Zukünftige Richtungen
The future directions of research on Cla 9C,11TR free fatty acid could involve further investigation into its effects on inflammation, oxidative stress, body composition, and physical performance . There is also interest in using CLA for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful .
Eigenschaften
IUPAC Name |
ethyl (9Z,11E)-octadeca-9,11-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3/b10-9+,12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREKOPQLWZLLHM-PVHUKWJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016371 | |
| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (9Z,11E)-9,11-octadecadienoate | |
CAS RN |
330214-86-3 | |
| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B3125894.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3125909.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine](/img/structure/B3125922.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)





![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)
